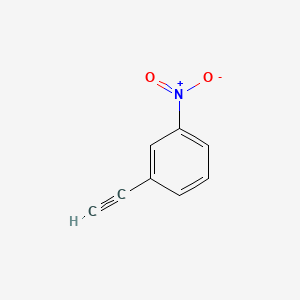

3-Nitrophenylacetylene

Vue d'ensemble

Description

3-Nitrophenylacetylene is an organic compound with the molecular formula C8H5NO2. It is characterized by a nitro group (-NO2) attached to a benzene ring, which is further connected to an ethynyl group (-C≡CH). This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Nitrophenylacetylene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-iodonitrobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction typically occurs in a solvent such as tetrahydrofuran or dimethylformamide, with triethylamine as a base.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a viable method for large-scale synthesis. The reaction conditions can be optimized for industrial applications by adjusting parameters such as temperature, pressure, and catalyst concentration to enhance yield and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the ethynyl group is converted to a carbonyl group, forming 3-nitrobenzaldehyde.

Reduction: The nitro group in this compound can be reduced to an amino group, resulting in the formation of 3-aminophenylacetylene.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 3-Nitrobenzaldehyde.

Reduction: 3-Aminophenylacetylene.

Substitution: Various substituted phenylacetylenes depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

3-Nitrophenylacetylene has been investigated for its potential anticancer properties. In studies involving its derivatives, compounds containing electron-withdrawing groups like nitro groups showed significant potency against various cancer cell lines, including the NUT midline carcinoma cell line. These compounds exhibited IC50 values in the range of 20-100 nM, indicating their effectiveness in inhibiting cancer cell proliferation .

Synthesis of Anticancer Agents

The compound serves as a precursor for synthesizing various anticancer agents. For instance, it has been utilized in the preparation of spirocyclic compounds that demonstrate high cytotoxicity against specific cancer types. The presence of the nitro group enhances the reactivity and binding affinity of these compounds to biological targets, facilitating their use in therapeutic applications .

Catalysis

Role in Multi-Component Reactions

This compound is employed in multi-component reactions, particularly in the synthesis of triazole derivatives through click chemistry. These reactions have shown promising yields (up to 84%) when using this compound as a reactant, demonstrating its utility as a building block for complex organic molecules . The versatility of this compound allows for the incorporation of various substituents, further expanding the library of potential pharmaceutical candidates.

Catalytic Applications

In addition to its role in organic synthesis, this compound has been explored as part of catalytic systems. Its derivatives can act as ligands or catalysts in reactions such as selective hydrogenation and polymerization processes. Research indicates that these catalytic systems can achieve high selectivity and efficiency, making them suitable for industrial applications .

Agricultural Chemistry

Intermediate for Fungicides

The compound is an important intermediate in the synthesis of agricultural chemicals, particularly fungicides like benzovindiflupyr. This fungicide is effective against a range of plant diseases affecting crops such as wheat and corn. The synthesis pathway involving this compound allows for improved yields and purities compared to traditional methods, making it a valuable component in agricultural formulations .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Yield / Effectiveness |

|---|---|---|

| Medicinal Chemistry | Anticancer agents (e.g., spirocyclic compounds) | IC50: 20-100 nM |

| Synthesis of triazole derivatives | Yields: Up to 84% | |

| Catalysis | Multi-component reactions | Yields: 76%-84% |

| Catalytic systems for hydrogenation | High selectivity achieved | |

| Agricultural Chemistry | Intermediate for fungicides (e.g., benzovindiflupyr) | Enhanced crop disease control |

Mécanisme D'action

The mechanism of action of 3-Nitrophenylacetylene involves its interaction with various molecular targets and pathways:

Molecular Targets: The nitro and ethynyl groups in the compound can interact with enzymes and receptors, influencing their activity.

Pathways: The compound can participate in redox reactions, affecting cellular oxidative stress levels. It can also undergo metabolic transformations, leading to the formation of reactive intermediates that interact with biomolecules.

Comparaison Avec Des Composés Similaires

2-Nitrophenylacetylene: Similar structure but with the nitro group in the ortho position.

4-Nitrophenylacetylene: Similar structure but with the nitro group in the para position.

3-Aminophenylacetylene: The nitro group is replaced by an amino group.

Uniqueness: 3-Nitrophenylacetylene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. This positional isomerism can lead to different chemical and biological properties compared to its ortho and para counterparts.

Activité Biologique

3-Nitrophenylacetylene (3-NPA) is an organic compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, mechanisms of action, and research findings associated with 3-NPA, highlighting its implications in various fields such as pharmacology, biochemistry, and environmental science.

Chemical Structure and Properties

This compound is characterized by its nitro group (-NO2) attached to a phenylacetylene moiety. This structure influences its reactivity and biological interactions. The compound has a boiling point of approximately 120 °C and a density of 1.22 g/cm³, which may affect its bioavailability and stability in biological systems.

Interaction with Enzymes

One of the significant aspects of 3-NPA's biological activity is its interaction with cytochrome P450 enzymes. These enzymes are crucial for the oxidative metabolism of various substrates. The binding of 3-NPA to the active site of cytochrome P450 leads to the formation of reactive intermediates, which can undergo further biochemical transformations. This interaction suggests potential applications in drug metabolism and detoxification processes.

Cellular Effects

The effects of 3-NPA on cellular processes are concentration-dependent. At lower concentrations, it modulates cell signaling pathways, particularly through the activation of the mitogen-activated protein kinase (MAPK) pathway. This activation can lead to altered gene expression and protein synthesis, indicating its role in cellular regulation.

Anticancer Properties

Research has demonstrated that derivatives of 3-NPA exhibit potent anticancer activities. For instance, studies have shown that compounds synthesized from 3-NPA have significant efficacy against aggressive cancer cell lines, such as the 797 NUT midline carcinoma cell line. The potency of these compounds can range from 20 to 100 nM, depending on their structural modifications .

Antimicrobial Activity

While some studies have indicated limited antibacterial effects against Gram-positive and Gram-negative bacteria, the overall antimicrobial activity of 3-NPA remains modest. Specifically, growth inhibition was observed only at high concentrations (IC50 >200 μM), suggesting that its cytotoxicity may be more selective for mammalian cells rather than bacterial targets .

Anti-inflammatory Potential

Nitro compounds like 3-NPA are known to exhibit anti-inflammatory properties. They can act as pharmacophores that enhance the pharmacokinetics and pharmacodynamics of other compounds. Some derivatives have shown promise as inhibitors of inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological activity of 3-NPA:

Pharmacokinetics and Environmental Considerations

The pharmacokinetics of 3-NPA are influenced by its physical properties. Its stability under standard laboratory conditions allows for prolonged study without significant degradation. However, environmental factors such as light exposure can affect its stability; thus, it is recommended to store it in dark conditions at room temperature.

Propriétés

IUPAC Name |

1-ethynyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUOQPWPDONKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062807 | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-94-4 | |

| Record name | 1-Ethynyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.